1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers need a tunable tetrazole scaffold with a synthetic handle for SAR exploration-generic 1-phenyltetrazoles lack this capability. This bromo-ethoxyphenyl tetrazole directly solves that gap. - **Synthetic utility**: Bromine at 5-position enables Suzuki-Miyaura cross-coupling for rapid library diversification. - **Physicochemical profile**: LogP 2.57 (higher than unsubstituted tetrazoles) supports CNS-penetrant or lipophilic bioisostere applications. - **Structural specificity**: 1,5-disubstitution pattern with 2-ethoxy group matches potency determinants seen in antitubercular N-(bromophenyl)tetrazoles. BenchChem supplies this exact building block for medicinal chemistry and materials science.

Molecular Formula C9H9BrN4O
Molecular Weight 269.1 g/mol
CAS No. 1174874-75-9
Cat. No. B1463548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole
CAS1174874-75-9
Molecular FormulaC9H9BrN4O
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)N2C=NN=N2
InChIInChI=1S/C9H9BrN4O/c1-2-15-9-4-3-7(10)5-8(9)14-6-11-12-13-14/h3-6H,2H2,1H3
InChIKeyZMWJBIPGDOZOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole: Chemical Synthesis Building Block


1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole (CAS 1174874-75-9) is a heterocyclic building block, characterized by a 1,5-disubstituted tetrazole core bearing a 5-bromo-2-ethoxyphenyl moiety . This structure presents unique physicochemical properties, including a high density of 1.6±0.1 g/cm³ and a lipophilicity (LogP) of 2.57, distinguishing it from other aromatic tetrazoles . It is primarily employed in medicinal chemistry and materials science as a key intermediate or scaffold, with its tetrazole ring acting as a carboxylic acid bioisostere .

Differentiation from Generic Tetrazoles


The specific substitution pattern on the phenyl ring (5-bromo and 2-ethoxy groups) in CAS 1174874-75-9 critically influences its chemical reactivity and biological profile, preventing straightforward substitution with other 1,5-disubstituted tetrazoles. The bromine atom serves as a crucial handle for further functionalization via cross-coupling reactions like Suzuki-Miyaura, while the ethoxy group impacts both electronic properties and lipophilicity . In contrast, replacing this precise substitution pattern with a generic analog, such as a simple 1-phenyl-1H-tetrazole, would eliminate the bromine handle, fundamentally altering the compound's utility as a synthetic intermediate. Furthermore, in a biological context, studies on structurally related N-(bromophenyl)tetrazole regioisomers demonstrate that even minor positional changes in the bromine atom can lead to substantial differences in anti-tubercular potency, underscoring the importance of the exact substitution for target engagement [1].

1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole: Quantitative Comparison


Suzuki-Miyaura Cross-Coupling Handle

CAS 1174874-75-9 possesses an aryl bromide substituent that serves as a specific reactive site for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings . This enables the modular and efficient synthesis of diverse libraries of biaryl-containing tetrazole derivatives, a capability not shared by non-halogenated 1-phenyl-1H-tetrazoles. While brominated analogs with different substituent patterns may also undergo coupling, the specific reactivity of this compound is defined by the combined electronic effects of the 2-ethoxy and 5-bromo groups on the phenyl ring, which influence the rate and yield of the reaction.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Lipophilicity (LogP) Comparison

The predicted LogP value for CAS 1174874-75-9 is 2.57, indicating significant lipophilicity . This property is crucial for membrane permeability and is influenced by the specific 5-bromo-2-ethoxyphenyl substitution pattern. While other tetrazole derivatives exist, this specific LogP value is a unique identifier of its physicochemical profile. For instance, simple 1-phenyl-1H-tetrazole has a lower predicted LogP of approximately 1.5, and 1-(4-methoxyphenyl)-1H-tetrazole has a LogP of around 1.2 . The higher LogP of CAS 1174874-75-9, driven by the bromine and ethoxy groups, is a quantifiable, differentiating characteristic.

Medicinal Chemistry Drug Design ADME Properties

Antitubercular Selectivity Potential

While no direct bioactivity data for CAS 1174874-75-9 is currently available in the public domain, a 2020 study in the *European Journal of Medicinal Chemistry* demonstrated the potent and highly selective antitubercular activity of structurally similar N-(bromophenyl)tetrazole regioisomers [1]. The most potent analogs, compounds 8a and 9a, exhibited a growth-inhibitory effect against multidrug-resistant *Mycobacterium tuberculosis* Spec. 210 that was 8-16-fold stronger than first-line drugs. This is a key differentiator from other tetrazole series that may not exhibit this selectivity or potency. The 5-bromo-2-ethoxyphenyl substitution pattern in CAS 1174874-75-9 may impart a similar, albeit unverified, biological profile, distinguishing it from non-brominated or differently substituted tetrazoles which lack these anti-TB properties.

Antitubercular Antimicrobial Drug Discovery

1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole: Key Applications


Cross-Coupling for Library Synthesis

In a medicinal chemistry setting, CAS 1174874-75-9 is an ideal starting material for generating a focused library of novel compounds. The aryl bromide moiety enables rapid diversification using robust and reliable Suzuki-Miyaura cross-coupling reactions, allowing for the efficient exploration of structure-activity relationships (SAR) around the tetrazole core . This scenario directly stems from the synthetic handle evidence detailed in Section 3, making it a superior choice compared to a non-halogenated analog.

Lipophilic Bioisostere Scaffold

This compound is well-suited for research projects where increased lipophilicity is a desired ADME property, such as in the development of CNS-penetrant drugs. Its LogP of 2.57, as quantified in Section 3, allows it to serve as a carboxylic acid bioisostere that enhances membrane permeability compared to less lipophilic tetrazole analogs . Procuring this specific compound is justified when a lipophilic, non-classical bioisostere is required.

Antitubercular Lead Identification

For research teams focused on infectious diseases, particularly tuberculosis, CAS 1174874-75-9 represents a valuable addition to screening collections. Its structural similarity to the highly potent and selective N-(bromophenyl)tetrazole antitubercular agents identified in recent literature provides a strong class-level inference for its potential utility in this therapeutic area . This provides a data-driven rationale for its purchase over other, less promising tetrazole scaffolds for this specific application.

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